

N-(2-phenoxyethyl)cyclohexanamine melting point and boiling point data

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Compound of Interest

Compound Name: N-(2-phenoxyethyl)cyclohexanamine
CAS No.: 356532-64-4
Cat. No.: B1504077

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Physicochemical Profiling of **N-(2-phenoxyethyl)cyclohexanamine**: A Technical Guide to Phase Transition Thermodynamics

Introduction & Molecular Context

N-(2-phenoxyethyl)cyclohexanamine (CAS: 356532-64-4) is a specialized secondary amine characterized by a lipophilic cyclohexyl ring, a flexible ethyl linker, and an aromatic phenoxy ether moiety. In early-stage drug development and materials science, establishing the exact phase transition temperatures—specifically the melting point (T_m) and boiling point (T_b)—of such intermediates is critical. These parameters dictate solvent selection, formulation strategies, and thermodynamic stability boundaries.

Because empirical data for specialized, low-volume intermediates is rarely published in open-source databases, researchers must rely on a combination of cheminformatics predictions and rigorous, self-validating experimental protocols. This whitepaper outlines the authoritative methodologies required to empirically determine and validate the melting and boiling points of **N-(2-phenoxyethyl)cyclohexanamine**.

Quantitative Data Summary

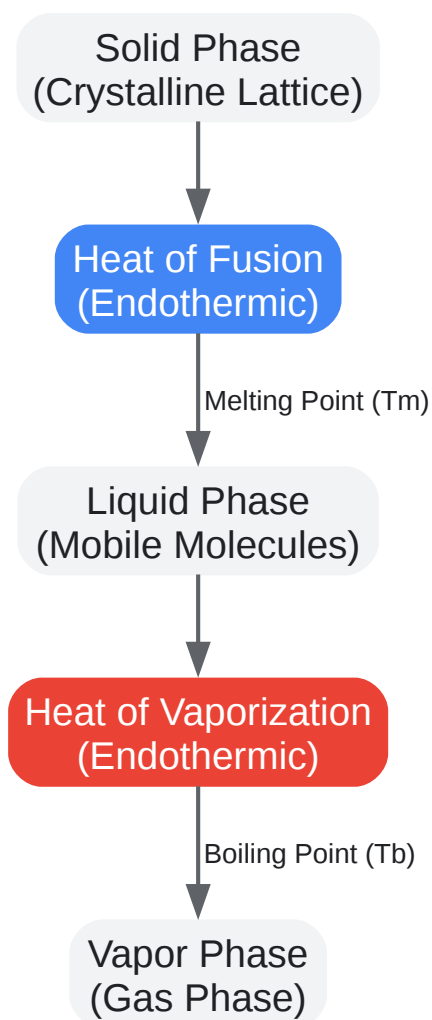
Prior to experimental determination, baseline computational predictions are established using group contribution methods. These values serve as targeting parameters to configure the analytical instrumentation (e.g., setting the appropriate temperature ranges for differential scanning calorimetry).

Property	Value (Computed Baseline)	Analytical Significance
Molecular Formula	C ₁₄ H ₂₁ NO	Defines molecular weight and elemental composition.
Molecular Weight	219.32 g/mol	Influences vapor pressure and boiling point.
Melting Point (T _m)	25 °C – 35 °C	Indicates the compound is a low-melting solid or viscous liquid at ambient temperature.
Boiling Point (T _b)	~330 °C (at 101.3 kPa)	High T _b suggests a severe risk of thermal degradation before boiling at atmospheric pressure.
Density	~1.02 g/cm ³	Required for volumetric to mass conversions during sample prep.

Note: The above values are predictive baselines. Empirical determination using the protocols below is mandatory for regulatory submissions.

Thermodynamic Phase Transition Logic

Understanding the energy dynamics of **N-(2-phenoxyethyl)cyclohexanamine** is essential before initiating thermal testing. The transition from a crystalline solid to a mobile liquid, and subsequently to a vapor, requires overcoming specific intermolecular forces (hydrogen bonding at the secondary amine, and Van der Waals forces across the cyclohexyl/phenyl rings).



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Thermodynamic phase transition logic for **N-(2-phenoxyethyl)cyclohexanamine**.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and regulatory compliance, all physical property testing must act as a self-validating system. This means instrument calibration, sample preparation, and parameter controls must inherently prevent false readings.

Melting Point Determination (USP <741> / OECD 102)

The melting range is defined as the temperature span from the first detectable liquid phase to the complete absence of the solid phase[1]. For a low-melting solid like **N-(2-phenoxyethyl)cyclohexanamine**, precision is paramount.

Step-by-Step Protocol:

- **Sample Preparation & Desiccation:** The sample must be thoroughly dried in a vacuum desiccator at a pressure not exceeding 20 mm Hg for 3 hours[2]. Causality: Residual moisture acts as an impurity, disrupting the crystalline lattice and artificially depressing the melting point[2].
- **Pulverization:** Gently pulverize the dried material into a fine powder. Causality: Uniform particle size maximizes the surface area in contact with the glass, ensuring homogeneous heat transfer and preventing localized hot spots[1].
- **Capillary Loading:** Load the powder into a glass capillary tube (0.8–1.2 mm internal diameter) and compact it to a height of exactly 3 mm[2]. Causality: Variations in column height alter the thermal mass of the sample. A column taller than 3 mm requires more energy to melt, artificially broadening the recorded melting range[1].
- **Thermal Ramping:** Insert the capillary into the heating block (Apparatus I) when the temperature is approximately 5 °C below the expected onset[2]. Apply a strict heating ramp rate of 1 °C/min[2]. Causality: A faster ramp rate (e.g., 5 °C/min) induces thermal lag between the instrument's temperature sensor and the sample inside the capillary, resulting in artificially elevated and inaccurate melting point readings[1].

Boiling Point Determination (OECD 103)

The boiling point is the temperature at which the liquid's vapor pressure equals the standard atmospheric pressure of 101.325 kPa[3].

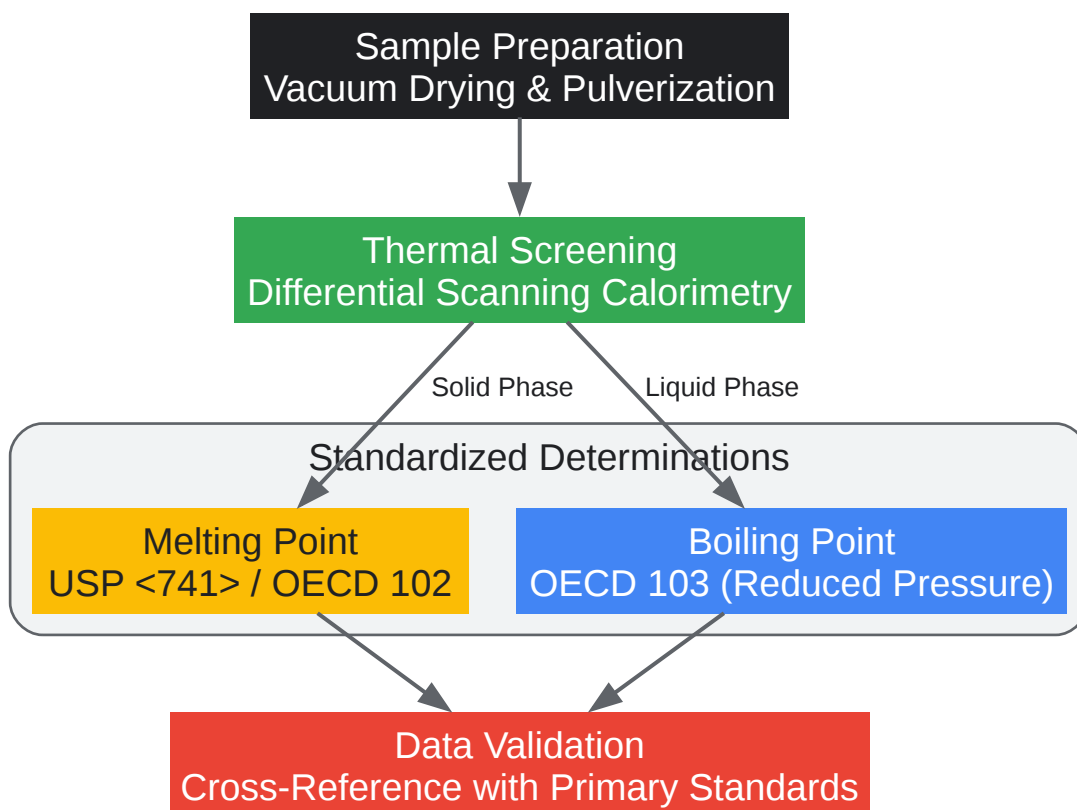
Step-by-Step Protocol:

- **Method Selection:** Utilize a dynamic ebulliometer or the distillation method as outlined in OECD Test Guideline 103[4]. The dynamic method is advantageous as it allows for the simultaneous determination of vapor pressure[3].

- **Reduced Pressure Distillation:** Because the predicted boiling point of **N-(2-phenoxyethyl)cyclohexanamine** is exceedingly high (~330 °C), the molecule is highly susceptible to thermal degradation (e.g., cleavage of the ether linkage) before it boils at atmospheric pressure[3]. Causality: To prevent chemical alteration during the test, the boiling point must be determined under reduced pressure (e.g., 5 to 10 Torr).
- **Observation & Recording:** Gradually heat the liquid under vacuum. Record the pre-boiling temperature (when consistent bubbling first appears) and the steady boiling temperature (continuous, stable boiling)[5].
- **Data Extrapolation:** Use a pressure-temperature nomograph or the Sydney Young equation to extrapolate the reduced-pressure boiling point back to the standard atmospheric boiling point (101.325 kPa).

Experimental Workflow Architecture

The following diagram illustrates the integrated, self-validating workflow required to profile this compound accurately.



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Workflow for the experimental determination of physical properties.

Conclusion & Strategic Implications

The accurate determination of the melting and boiling points of **N-(2-phenoxyethyl)cyclohexanamine** cannot rely on computational models alone. By adhering to the strict thermal mass controls of USP <741> and the vacuum-distillation safeguards of OECD 103, researchers can generate highly accurate, reproducible thermodynamic data. This foundational data directly informs the safe handling, solvent compatibility, and long-term stability profiling required for advanced chemical synthesis and drug formulation.

References

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